molecular formula C14H14N4O4 B063046 5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol CAS No. 164355-87-7

5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol

Cat. No. B063046
M. Wt: 302.29 g/mol
InChI Key: QHLQGVUONBZFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PBOX-15 and has been synthesized through a multi-step process involving the use of various reagents and solvents.

Mechanism Of Action

The mechanism of action of PBOX-15 involves its ability to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. PBOX-15 also induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins.

Biochemical And Physiological Effects

PBOX-15 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of inflammation. PBOX-15 has also been shown to have low toxicity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One advantage of using PBOX-15 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. PBOX-15 also has a low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using PBOX-15 is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for PBOX-15 research, including the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as immunology and regenerative medicine, and the investigation of its synergistic effects with other drugs. Another future direction is the development of PBOX-15 derivatives with improved solubility and efficacy.

Synthesis Methods

The synthesis of PBOX-15 involves a multi-step process that starts with the reaction of 2-nitrophenylacetic acid with thionyl chloride to form 2-nitrophenylacetyl chloride. The resulting compound is then reacted with 2-amino-4,6-dimethoxypyrimidine to form 2-nitrophenylacetyl-2-amino-4,6-dimethoxypyrimidine. The next step involves the reaction of this compound with 2-amino-5-nitrobenzophenone to form 2-nitrophenylacetyl-2-amino-4,6-dimethoxy-5-nitrobenzophenone. This compound is then reduced using sodium dithionite to form 2-amino-4,6-dimethoxy-5-nitrobenzophenone, which is then reacted with 2-aminobenzoic acid to form PBOX-15.

Scientific Research Applications

PBOX-15 has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, PBOX-15 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, PBOX-15 has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, PBOX-15 has been shown to inhibit the growth of bacteria and viruses.

properties

CAS RN

164355-87-7

Product Name

5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5a-amino-3,6-dioxido-7-phenyl-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol

InChI

InChI=1S/C14H14N4O4/c15-14-7-6-10-12(16-22-18(10)21)13(14,19)8-11(17(14)20)9-4-2-1-3-5-9/h1-5,19H,6-8,15H2

InChI Key

QHLQGVUONBZFTR-UHFFFAOYSA-N

SMILES

C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N

Canonical SMILES

C1CC2(C(CC(=[N+]2[O-])C3=CC=CC=C3)(C4=NO[N+](=C41)[O-])O)N

synonyms

8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,5a-amino-4,5,5a,8-tetrahydro-7-phenyl-,3,6-dioxide(9CI)

Origin of Product

United States

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